![molecular formula C11H14N2O B1442340 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1346672-36-3](/img/structure/B1442340.png)
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that features a fused pyrazinoindole structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .
Pharmacokinetics
Similar compounds have shown profound and long-lasting effects in animal models .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a suitable amine and a carbonyl compound, followed by cyclization to form the pyrazinoindole core. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and erectile dysfunction
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Tadalafil: A well-known PDE5 inhibitor with a similar pyrazinoindole structure.
Sildenafil: Another PDE5 inhibitor, though with a different core structure.
Vardenafil: Similar to sildenafil, but with slight modifications to improve efficacy and reduce side effects.
Uniqueness
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific structural features that confer high selectivity and potency as a PDE5 inhibitor. Its ability to form stable interactions with the enzyme’s active site makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDCWHLFBJIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C3N2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

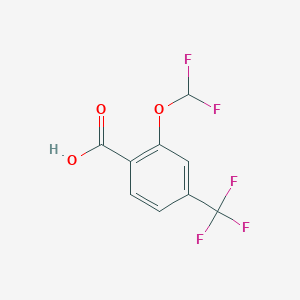
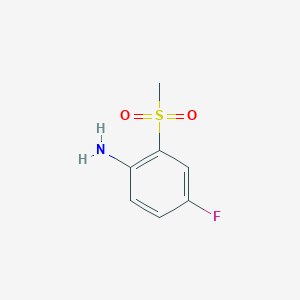
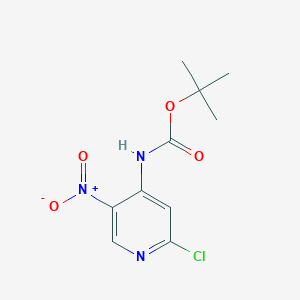
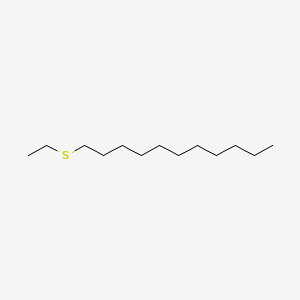
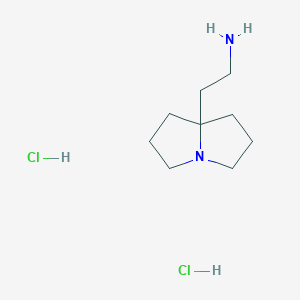
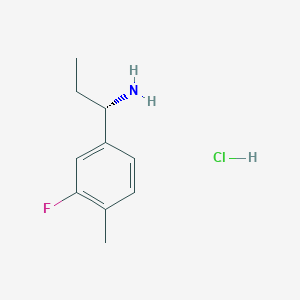
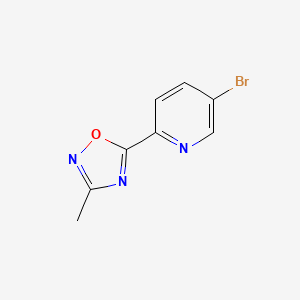

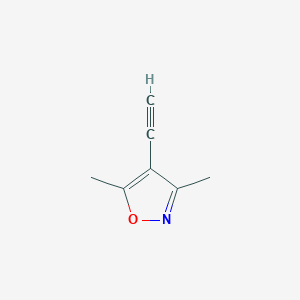
![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
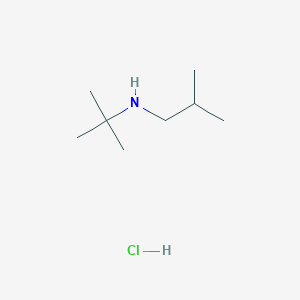

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
